![molecular formula C25H30N4O5 B14616898 oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one CAS No. 58191-85-8](/img/structure/B14616898.png)
oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one is a complex organic compound that combines the properties of oxalic acid and a diazepinone derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine, which can be achieved through the reaction of phenylhydrazine with ethylene glycol.
Diazepinone Formation: The next step involves the formation of the diazepinone ring. This can be done by reacting the piperazine derivative with an appropriate diketone under acidic conditions.
Final Coupling: The final step involves coupling the diazepinone derivative with oxalic acid under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the diazepinone ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the diazepinone ring.
Substitution: Functionalized phenyl derivatives with various substituents.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound is being explored for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Industrial Chemistry: The compound’s unique structure may allow for its use in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.
Mécanisme D'action
The mechanism of action of oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine structure.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: A compound with anticonvulsant activity, sharing the piperazine core.
Uniqueness
Oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one is unique due to its combination of a diazepinone ring with oxalic acid, which imparts distinct chemical properties and potential biological activities not found in other similar compounds.
Propriétés
Numéro CAS |
58191-85-8 |
|---|---|
Formule moléculaire |
C25H30N4O5 |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one |
InChI |
InChI=1S/C23H28N4O.C2H2O4/c28-23-13-7-12-22(20-8-3-1-4-9-20)24-27(23)19-16-25-14-17-26(18-15-25)21-10-5-2-6-11-21;3-1(4)2(5)6/h1-6,8-11H,7,12-19H2;(H,3,4)(H,5,6) |
Clé InChI |
ZRWIFXXGWHYHRN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NN(C(=O)C1)CCN2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


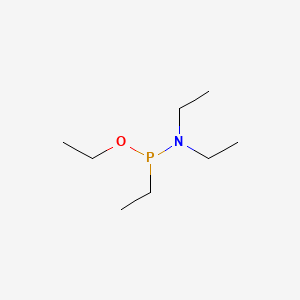
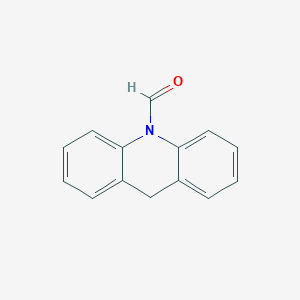
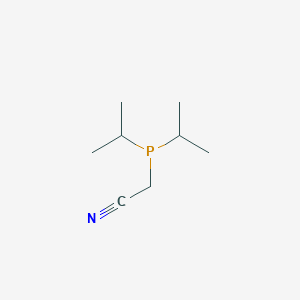
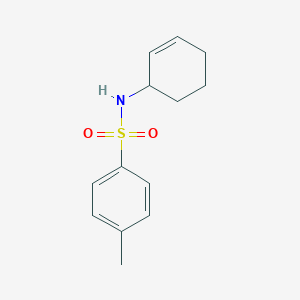
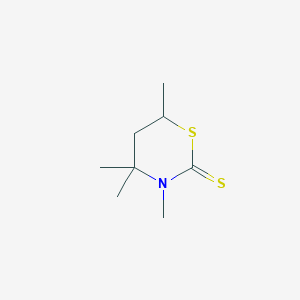
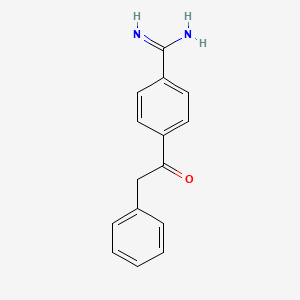
![Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B14616856.png)
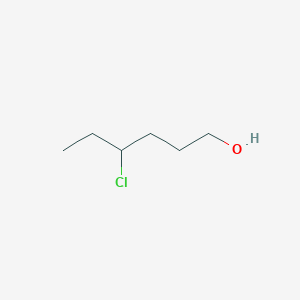
![Ethyl 3-[(2-methylpropyl)amino]but-2-enoate](/img/structure/B14616876.png)
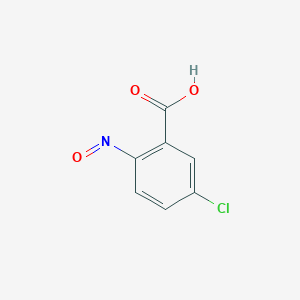
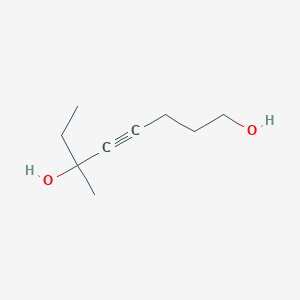
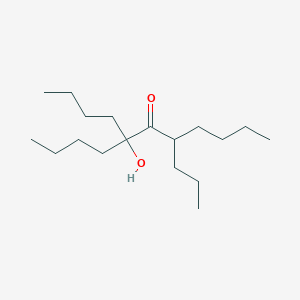
![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
